molecular formula C19H21NO3 B2510681 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide CAS No. 1705651-00-8

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B2510681
CAS No.: 1705651-00-8
M. Wt: 311.381
InChI Key: KGAILPPQXOHTCT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide is a synthetic organic compound provided for research and development purposes. This benzamide derivative features a tetrahydronaphthalene (tetralin) moiety linked to a 4-methoxybenzamide group, a structural motif seen in compounds investigated for various biological activities. The tetralin scaffold is a common feature in molecules that interact with the central nervous system. Similarly, the 4-methoxybenzamide group is a key pharmacophore in certain active compounds. Researchers may find this compound valuable for probing biological pathways, particularly those involving lysosomal function. Cationic amphiphilic drugs (CADs) with structural similarities have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis, a form of phospholipid accumulation . Studying this compound could provide insights into this form of drug toxicity and aid in the development of safer therapeutic agents. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAILPPQXOHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

The synthesis begins with the hydrogenation of 2-naphthol derivatives to yield 5,6,7,8-tetrahydronaphthalene-2-ol, followed by hydroxymethylation. For example, treatment of 2-naphthol with 3-chloropropan-1-ol under basic conditions produces 3-(2-naphthoxy)propanol, which is hydrogenated to the tetrahydronaphthalene analog.

Critical Step :

  • Hydrogenation : Palladium-on-carbon (10% w/w) in ethanol at 50°C under 3 atm H₂ achieves >90% conversion.

Conversion to the Primary Amine

The alcohol is mesylated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base, yielding the mesylate intermediate. Subsequent displacement with aqueous ammonia (25% w/w) at 60°C for 12 hours furnishes the primary amine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Mesylation MsCl, Et₃N CH₂Cl₂ 0°C → RT 85%
Amination NH₃ (aq) H₂O/EtOH 60°C 72%

Key Citation : Mesylation and amination protocols adapted from benzothiazine carboxamide syntheses demonstrate scalability and reproducibility.

Preparation of 4-Methoxybenzoyl Chloride

Synthesis from 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (80°C, 2 hours) to produce the acyl chloride. Excess SOCl₂ is removed via distillation, yielding >95% pure product.

Safety Note : SOCl₂ reactions require strict moisture control to prevent HCl release.

Amidation Reaction: Coupling the Amine and Acyl Chloride

Direct Amidation in Anhydrous Xylene

A mixture of the tetrahydronaphthalene amine (1.0 equiv) and 4-methoxybenzoyl chloride (1.1 equiv) in dry xylene is heated at 150°C for 1–2 hours under argon. The reaction is monitored via TLC (ethyl acetate/hexane, 1:3), with the product isolated by cooling and filtration.

Optimization Insights :

  • Solvent Choice : Xylene’s high boiling point prevents acyl chloride hydrolysis.
  • Yield : 68–73% after recrystallization from acetonitrile.

Schotten-Baumann Modified Method

For temperature-sensitive substrates, the amine is dissolved in aqueous NaOH (10%), and the acyl chloride is added dropwise at 0°C. This method reduces thermal decomposition but risks hydrolyzing the tetrahydronaphthalene hydroxyl group.

Comparative Data :

Method Solvent Temperature Yield Purity
Xylene Dry 150°C 73% >98%
Schotten-Baumann H₂O/THF 0°C 55% 90%

Purification and Characterization

Workup Protocol

The crude product is washed with saturated NaHCO₃ (150 mL) and brine (150 mL) to remove residual acid, followed by drying over MgSO₄. Final purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from acetonitrile ensures >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.12 (s, 2H, CH₂NH), 3.86 (s, 3H, OCH₃), 2.80–1.60 (m, 9H, tetrahydronaphthalene).
  • LCMS : m/z 324.2 [M+H]⁺.

Chemical Reactions Analysis

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amide bond to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Key Findings:

The tetralin-hydroxymethyl group introduces conformational rigidity and lipophilicity, which may improve blood-brain barrier penetration relative to simpler alkyl chains (e.g., tertiary alcohol in ) .

Synthetic Challenges: Low yields in (27%) highlight difficulties in Mannich reactions, likely due to steric hindrance from the dimethylamino group. The target compound’s tetralin group may pose similar synthetic challenges, requiring optimized coupling conditions.

Spectroscopic Trends :

  • IR spectra of benzamides consistently show strong ν(C=O) bands (~1660–1682 cm⁻¹) . The absence of ν(S-H) in (for triazole-thiones) contrasts with benzamides, emphasizing the stability of the amide bond over thioamide tautomers.

The target’s tetralin moiety may disrupt such packing, altering solubility or crystallinity .

Research Implications

  • Drug Design : The 4-methoxybenzamide scaffold, combined with bulky tetralin groups, could optimize pharmacokinetics in CNS-targeted therapies.
  • Catalysis : The N,O-bidentate directing group in contrasts with the target’s hydroxymethyl group, which may offer alternative coordination modes in metal-catalyzed reactions .
  • Material Science : Structural flexibility in benzamide derivatives (e.g., vs. ) highlights their adaptability for designing functional materials with tunable electronic properties.

Biological Activity

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H21N1O3C_{18}H_{21}N_{1}O_{3} with a molecular weight of approximately 295.36 g/mol. Its structure includes a tetrahydronaphthalene moiety and a methoxy-substituted benzamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act as an inhibitor or modulator of key enzymes or receptors involved in various physiological processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The benzamide moiety may interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : The compound could bind to specific receptors (e.g., dopamine or sigma receptors), influencing neurotransmission and cellular signaling pathways.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT 1163.7
HEK 2935.3

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast cancer (MCF-7) and colorectal cancer (HCT 116).

Antioxidative Activity

In addition to its antiproliferative properties, the compound demonstrates antioxidative activity. This is critical as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. Comparative studies show that this compound exhibits better antioxidative potential than standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study detailed the synthesis of N-substituted benzimidazole derivatives similar in structure to our compound. These derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines .
  • Comparative Analysis : In vitro studies compared the efficacy of this compound with other known anticancer agents like doxorubicin and etoposide. The results highlighted its potential as a lead compound for further development .

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